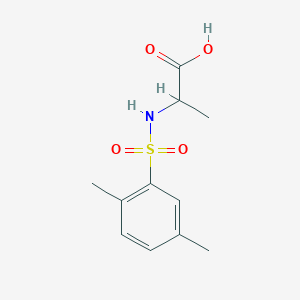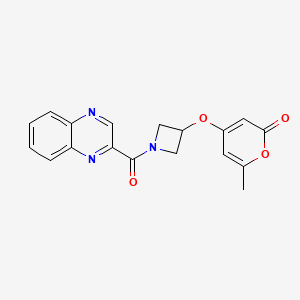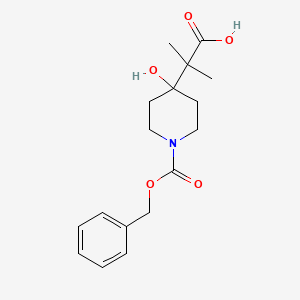![molecular formula C16H22N2O2 B2496646 Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379983-66-9](/img/structure/B2496646.png)
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone, also known as CP-544326, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the histamine H3 receptor and has been shown to have promising effects in treating various neurological disorders.
Wirkmechanismus
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is a selective antagonist of the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It is involved in the regulation of histamine release, neurotransmitter release, and neuronal activity. By blocking the histamine H3 receptor, this compound increases the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function, memory, and attention.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the release of acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function, memory, and attention. This compound also increases the activity of choline acetyltransferase, an enzyme involved in the synthesis of acetylcholine. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to improve attention and reduce impulsivity in animal models of ADHD.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a small molecule inhibitor of the histamine H3 receptor, which makes it easy to administer and study. It has been extensively studied in animal models and has shown promising results. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing.
Zukünftige Richtungen
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has several potential future directions for research. It could be studied further for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and ADHD. It could also be studied for its potential to improve cognitive function and memory in healthy individuals. Further research could also focus on improving the solubility and half-life of this compound to make it more suitable for in vivo studies. Finally, this compound could be studied in combination with other drugs to determine its potential synergistic effects.
Synthesemethoden
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone can be synthesized using a multi-step process. The first step involves the reaction of 3-(pyridin-4-yloxymethyl)piperidine with cyclobutanone in the presence of a base to form the intermediate product. This intermediate product is then treated with thionyl chloride to obtain the final product, this compound. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to improve attention and reduce impulsivity in animal models of ADHD.
Eigenschaften
IUPAC Name |
cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(14-4-1-5-14)18-10-2-3-13(11-18)12-20-15-6-8-17-9-7-15/h6-9,13-14H,1-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYSJEDBLSVKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B2496569.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2496581.png)

![2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2496583.png)
![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)